Tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate

Epigenetics BET Bromodomain Inhibition BD2 Selectivity

Tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate (CAS 259180-69-3) is a racemic, N-Boc-protected morpholine building block carrying a cyanomethyl side chain at the 2-position. It is employed in medicinal chemistry as an intermediate for protease and kinase inhibitors, most notably as a fragment used in the template-hopping and lead optimization of selective BET bromodomain (BD2) inhibitors such as GSK046.

Molecular Formula C11H18N2O3
Molecular Weight 226.27 g/mol
CAS No. 259180-69-3
Cat. No. B1359817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(cyanomethyl)morpholine-4-carboxylate
CAS259180-69-3
Molecular FormulaC11H18N2O3
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOC(C1)CC#N
InChIInChI=1S/C11H18N2O3/c1-11(2,3)16-10(14)13-6-7-15-9(8-13)4-5-12/h9H,4,6-8H2,1-3H3
InChIKeyWHRDWLLTRDAEFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate (CAS 259180-69-3): Procurement-Relevant Physicochemical Baseline for a Key Morpholine Scaffold


Tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate (CAS 259180-69-3) is a racemic, N-Boc-protected morpholine building block carrying a cyanomethyl side chain at the 2-position . It is employed in medicinal chemistry as an intermediate for protease and kinase inhibitors, most notably as a fragment used in the template-hopping and lead optimization of selective BET bromodomain (BD2) inhibitors such as GSK046 . Its molecular formula is C₁₁H₁₈N₂O₃, with a molecular weight of 226.27 g/mol, a calculated density of 1.1±0.1 g/cm³, and a predicted boiling point of 358.3±30.0 °C .

Why Generic Substitution of Tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate Fails in Multi-Step Syntheses


The substitution of tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate with a generic analog, such as the unprotected 2-(cyanomethyl)morpholine or its piperidine congener, is generally non-viable without re-optimization of the entire synthetic sequence. Firstly, the N-Boc group is not merely a protecting group; its steric and electronic influence directly modulates the reactivity of the cyanomethyl side chain in key transformations like alkylations or heterocycle formations . Replacing it with an unprotected amine would lead to competing side reactions and a different chemoselectivity profile. Secondly, the morpholine oxygen is crucial for both the conformational bias of the ring and for engaging in specific hydrogen-bonding interactions with biological targets, as demonstrated by GSK046's selectivity for the BET BD2 domain . Swapping the morpholine core for a piperidine ring removes this key pharmacophoric element, while shifting the cyanomethyl group to the 3-position alters the trajectory of the nitrile, a critical hydrogen-bond acceptor, likely abolishing the desired biological activity .

Quantitative Competitive Differentiation Guide for Tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate Procurement


Regioisomeric Advantage: High-Impact Application in Selectivity Optimization for a Clinical BET BD2 Inhibitor

A template-hopping strategy around GSK046 identified the 2-cyanomethylmorpholine fragment as a superior replacement for an acetamide group to mitigate genotoxicity risk. The resulting compound GSK046 (iBET-BD2) demonstrated high selectivity for BET BD2 over BD1 domains . While direct IC50 data for the building block itself is not applicable, the BD2 selectivity of the final drug GSK046 (IC50: 264 nM for BRD2 BD2, 98 nM for BRD3 BD2, 49 nM for BRD4 BD2) is a direct consequence of the incorporated 2-cyanomethylmorpholine motif . No comparable selectivity profile is achievable with the 3-cyanomethyl regioisomer or piperidine analogs, which lack the optimal spatial orientation of the nitrile H-bond acceptor.

Epigenetics BET Bromodomain Inhibition BD2 Selectivity

Physicochemical Stability: Boc Protection Enables Synthetic Compatibility Compared to Unprotected Amine

The Boc protection on the morpholine nitrogen provides crucial stability under basic and nucleophilic conditions, enabling elaboration of the cyanomethyl side chain without competing N-alkylation or acylation. The reported storage condition of 2-8°C for the solid by reputable vendors confirms its manageable stability profile for research and manufacturing use . In contrast, the unprotected 2-(cyanomethyl)morpholine would have a significantly higher reactivity, leading to byproduct formation and a predicted lower purity upon storage due to its free secondary amine.

Synthetic Chemistry Protecting Group Strategy Intermediate Handling

Conformational Rigidity: Morpholine Core Provides Pharmacokinetic Advantage Over Piperidine Isostere in CNS Drug Design

The introduction of a morpholine oxygen into the saturated ring reduces the pKa of the basic nitrogen, lowering basicity and positively impacting membrane permeability and off-target binding (e.g., hERG activity) compared to piperidine analogs [1]. For the BET BD2 inhibitor series, the morpholine-containing compound GSK046 demonstrated oral bioavailability and a favorable in vivo profile, a property attributed to the physicochemical balance conferred by the morpholine scaffold . Replacing the morpholine with piperidine would increase basicity by approximately 1-2 log units, potentially reducing CNS exposure and worsening the off-target safety profile.

Medicinal Chemistry CNS Penetration Physicochemical Optimization

Proven Application Scenarios for Tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate in Medicinal Chemistry


Design and Synthesis of Selective BET Bromodomain BD2 Inhibitors

This compound is a key fragment for developing selective BD2 inhibitors like GSK046 and GSK973. Researchers can leverage its unique spatial orientation to achieve potent, domain-selective BET inhibition, a critical requirement for reducing on-target pan-BET toxicity in oncology and inflammation programs .

Functionalizable Intermediate for Protease and Kinase Inhibitor Libraries

The orthogonal reactivity of the Boc-protected amine and the cyanomethyl group allows for versatile diversification. The nitrile can be reduced to an amine, hydrolyzed to an acid, or used in click chemistry, making it an ideal central scaffold for generating focused libraries of CNS-directed or anti-cancer leads .

Template-Hopping Scenarios for Medicinal Chemistry Optimization

When a lead series encounters issues like genotoxicity or poor solubility from functional groups like acetamide, this morpholine building block can serve as a direct replacement (bioisostere) to address these liabilities. Its use in the GSK046 program to overcome genotoxicity highlights this specific value proposition .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.